Cas no 1490379-78-6 (1-Amino-3-(quinolin-4-yl)propan-2-ol)

1-Amino-3-(quinolin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1490379-78-6
- SCHEMBL9183907
- 1-amino-3-(quinolin-4-yl)propan-2-ol
- EN300-1831245
- AKOS015326868
- 1-Amino-3-(quinolin-4-yl)propan-2-ol
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- インチ: 1S/C12H14N2O/c13-8-10(15)7-9-5-6-14-12-4-2-1-3-11(9)12/h1-6,10,15H,7-8,13H2
- InChIKey: YLFJZJDECLAQNL-UHFFFAOYSA-N
- ほほえんだ: OC(CN)CC1C=CN=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 59.1Ų
1-Amino-3-(quinolin-4-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831245-10g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1831245-0.05g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1831245-2.5g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1831245-0.1g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1831245-10.0g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1831245-5g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1831245-1g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1831245-0.25g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1831245-5.0g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1831245-0.5g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.5g |
$877.0 | 2023-09-19 |
1-Amino-3-(quinolin-4-yl)propan-2-ol 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
1-Amino-3-(quinolin-4-yl)propan-2-olに関する追加情報
1-Amino-3-(quinolin-4-yl)propan-2-ol (CAS No. 1490379-78-6): A Promising Compound in Pharmaceutical Research
1-Amino-3-(quinolin-4-yl)propan-2-ol, with the chemical identifier CAS No. 1490379-78-6, has emerged as a focal point in pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Recent advancements in synthetic chemistry and molecular biology have further highlighted the significance of 1-Amino-3-(quinolin-4-yl)propan-2-ol in the development of novel therapeutics. This article provides an in-depth exploration of its chemical properties, biological mechanisms, and current research trends.
1-Amino-3-(quinolin-4-yl)propan-2-ol is characterized by its complex molecular framework, which combines an amino group with a quinoline ring system. The quinoline core, a heterocyclic aromatic compound, is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The presence of the amino group at the 1-position and the hydroxyl group at the 2-position further enhances its reactivity and functional versatility. These structural features make 1-Amino-3-(quinolin-4-yl)propan-2-ol a promising candidate for drug development, particularly in the context of diseases where oxidative stress and inflammatory responses play a critical role.
Recent studies have demonstrated that 1-Amino-3-(quinolin-4-yl)propan-2-ol exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and modulate redox homeostasis. In a 2023 study published in Journal of Medicinal Chemistry, researchers reported that this compound effectively inhibits the production of reactive oxygen species (ROS) in neuronal cells, suggesting its potential as a neuroprotective agent. This finding aligns with the growing interest in compounds that target oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of focus in the research on 1-Amino-3-(quinolin-4-yl)propan-2-ol is its anti-inflammatory properties. Inflammatory processes are implicated in a wide range of diseases, including arthritis, cardiovascular disorders, and autoimmune conditions. A 2024 study in Pharmaceutical Research highlighted the compound's ability to suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses. By inhibiting NF-κB, 1-Amino-3-(quinolin-4-yl)propan-2-ol may offer therapeutic benefits in conditions characterized by chronic inflammation.
Additionally, 1-Amino-3-(quinolin-4-yl)propan-2-ol has shown promise in the field of cancer research. The quinoline scaffold is known for its ability to interfere with DNA replication and repair mechanisms, making it a potential candidate for antitumor therapy. In a preclinical study published in Cancer Letters in 2023, the compound demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. These findings suggest that 1-Amino-3-(quinolin-4-yl)propan-2-ol could be a valuable addition to the arsenal of anticancer agents.
The pharmacokinetic profile of 1-Amino-3-(quinolin-4-yl)propan-2-ol is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. A 2024 review in Drug Metabolism and Disposition discussed the role of hepatic enzymes in the metabolism of quinoline derivatives, emphasizing the need for further studies to determine the metabolic pathways of 1-Amino-3-(quinolin-4-yl)propan-2-ol. Such insights could inform the design of more effective drug delivery systems and dosing regimens.
Moreover, the structural diversity of 1-Amino-3-(quinolin-4-yl)propan-2-ol has led to the exploration of its potential as a lead compound for drug discovery. Researchers are employing computational methods and high-throughput screening to identify derivatives with enhanced potency and selectivity. A 2023 study in Computational and Structural Chemistry reported the development of several analogs of 1-Amino-3-(quinolin-4-yl)propan-2-ol that showed improved binding affinity to target proteins, underscoring the importance of structural modifications in optimizing therapeutic outcomes.
Despite its promising properties, the development of 1-Amino-3-(quinolin-4-yl)propan-2-ol as a therapeutic agent faces several challenges. One of the primary concerns is the potential for toxicity, which requires extensive preclinical and clinical testing to ensure safety and efficacy. Additionally, the compound's stability under various physiological conditions and its ability to penetrate biological barriers such as the blood-brain barrier are critical factors that need to be addressed. Ongoing research is focused on overcoming these challenges through advanced formulation techniques and targeted delivery strategies.
In conclusion, 1-Amino-3-(quinolin-4-yl)propan-2-ol represents a significant advancement in pharmaceutical research, with its unique molecular structure and multifaceted biological activities. The compound's potential applications in neuroprotection, anti-inflammation, and cancer therapy highlight its importance in the development of novel therapeutics. As research in this field continues to evolve, further studies will be essential to fully realize the therapeutic potential of 1-Amino-3-(quinolin-4-yl)propan-2-ol and to address the challenges associated with its clinical translation.
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